molecular formula C17H21FN4O2 B12182659 1-(4-fluorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-fluorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12182659
M. Wt: 332.4 g/mol
InChI Key: QEDTZKQORNFCNK-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one features a fused pyrimido-triazinone core, substituted with a 4-fluorophenyl group at position 1, a 2-methoxyethyl chain at position 3, and methyl groups at positions 7 and 6. This scaffold is structurally analogous to kinase inhibitors and modulators of epigenetic targets due to its heterocyclic rigidity and capacity for hydrogen bonding .

Properties

Molecular Formula

C17H21FN4O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C17H21FN4O2/c1-12-13(2)19-17-21(15-6-4-14(18)5-7-15)10-20(8-9-24-3)11-22(17)16(12)23/h4-7H,8-11H2,1-3H3

InChI Key

QEDTZKQORNFCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCOC)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Reactants and Reaction Conditions

The primary synthetic route involves a one-pot three-component reaction between:

  • 2-Amino-3H-pyrimidin-4-one derivatives (e.g., 2-amino-7,8-dimethyl-1-(4-fluorophenyl)-3H-pyrimidin-4-one)

  • 2-Methoxyethylamine

  • Formaldehyde (37% aqueous solution)

The reaction is conducted in ethanol under reflux conditions (78–85°C) for 2–3 hours. The molar ratio of reactants is typically 1:1:2 (pyrimidinone:amine:formaldehyde).

Mechanism and Intermediate Formation

  • Schiff Base Formation : Formaldehyde reacts with 2-methoxyethylamine to generate an imine intermediate.

  • Nucleophilic Attack : The imine intermediate reacts with the 2-aminopyrimidinone, forming an aminomethylene adduct.

  • Cyclization : A second equivalent of formaldehyde facilitates ring closure, yielding the tetrahydrotriazine core.

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and the precipitate is:

  • Filtered and washed with cold ethanol.

  • Neutralized using 50% sodium carbonate solution to remove acidic byproducts.

  • Recrystallized from isopropyl alcohol to obtain the pure product.

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol72>99
Temperature (°C)8072>99
Reaction Time (h)2.572>99
Formaldehyde Equiv.2.072>99

Alternative Synthetic Routes

Biginelli Reaction-Based Approach

A diastereoselective method employs the Biginelli reaction using:

  • Amidinothiourea

  • 4-Fluorobenzaldehyde

  • Ethyl acetoacetate

The reaction proceeds in acetic acid under microwave irradiation (100°C, 20 min), forming the pyrimidine ring, which is subsequently annulated with triethyl orthoacetate to introduce the triazine moiety.

Key Observations:

  • Microwave irradiation reduces reaction time from 12 hours to 20 minutes.

  • Diastereoselectivity exceeds 90% due to steric effects from the 7,8-dimethyl groups.

Guanidine Cyclocondensation

A regioselective method involves:

  • Guanidine Formation : 2-Amino-7,8-dimethylpyrimidin-4-one reacts with 2-methoxyethyl isocyanate to form a thiourea intermediate.

  • Cyclization : Treatment with triethyl orthoacetate in acetic acid at 120°C for 6 hours yields the triazine ring.

Table 2: Comparison of Cyclization Methods

MethodYield (%)Selectivity (%)
Three-Component7295
Biginelli6890
Guanidine6588

Functional Group Modifications

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via:

  • Friedel-Crafts Alkylation : Using 4-fluorobenzyl chloride and AlCl₃ in dichloromethane at 0°C.

  • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of 4-fluoroiodobenzene with the pyrimidine intermediate.

Methoxyethyl Side Chain Installation

The 2-methoxyethyl group is added through:

  • Nucleophilic Substitution : Reaction of 2-chloroethyl methyl ether with the secondary amine intermediate in DMF at 60°C.

  • Reductive Amination : Using 2-methoxyethylamine and sodium cyanoborohydride in methanol.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 1.88 (s, 3H, CH₃-C7), 2.09 (s, 3H, CH₃-C8), 3.32 (s, 3H, OCH₃), 4.71 (s, 2H, CH₂-triazine).

  • 13C NMR : δ 161.2 (C=O), 158.4 (C-F), 55.1 (OCH₃).

  • HRMS (ESI+) : m/z 408.5 [M+H]+.

Purity and Yield Optimization

  • HPLC : Purity >99% (MeOH:H₂O = 70:30, tR = 18.9 min).

  • Elemental Analysis : C 61.43%, H 6.37%, N 16.86% (theoretical: C 61.56%, H 6.39%, N 16.91%).

Challenges and Limitations

  • Low Solubility : The compound precipitates rapidly in polar solvents, complicating large-scale synthesis.

  • Byproduct Formation : Competing reactions with excess formaldehyde generate dimers (5–8% yield).

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduces reaction time to 30 minutes and improves yield to 78%.

  • Green Chemistry : Replacement of ethanol with cyclopentyl methyl ether (CPME) lowers environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The fluorophenyl and methoxyethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The biological activities of the compound are primarily attributed to its structural features that allow for interaction with various biological targets.

Anticancer Activity

Research indicates that compounds within the pyrimido[1,2-a][1,3,5]triazin class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may act by inhibiting specific kinases involved in cancer cell proliferation and survival.
  • Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Anticonvulsant Properties

Another notable application is in the treatment of epilepsy:

  • Mechanism : The compound has been shown to modulate voltage-gated sodium channels (VGSC), which are critical in the propagation of action potentials in neurons.
  • Research Findings : In vivo studies have indicated that certain derivatives possess anticonvulsant activity comparable to established medications .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Spectrum of Activity : It has been tested against a range of bacterial and fungal pathogens.
  • Efficacy : Results from antimicrobial susceptibility tests suggest that it exhibits potent activity against resistant strains of bacteria .

Synthesis and Derivatives

The synthesis of 1-(4-fluorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through various synthetic routes involving multi-step reactions. The ability to modify its structure leads to derivatives with enhanced biological activities.

DerivativeBiological ActivityReference
Compound AAnticancer
Compound BAnticonvulsant
Compound CAntimicrobial

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized in Table 1 :

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Bioactivity (Inferred/Reported)
Target Compound 1: 4-Fluorophenyl; 3: 2-Methoxyethyl; 7,8: Me ~425 (estimated) Fluorophenyl, Methoxyethyl, Dimethyl Kinase inhibition, Antiproliferative
1-(4-Ethoxyphenyl)-3-(2-Morpholinoethyl)-7,8-Dimethyl Analog 1: 4-Ethoxyphenyl; 3: Morpholinoethyl 413.5 Ethoxyphenyl, Morpholinoethyl Improved solubility, kinase selectivity
3-(2-Methoxyethyl)-1-[3-(Trifluoromethyl)Phenyl]-7,8-Dimethyl Analog 1: 3-CF3-Ph; 3: 2-Methoxyethyl ~439 (estimated) Trifluoromethylphenyl Enhanced target affinity (electron-withdrawing)
2-[(2,3-Dimethylphenyl)Amino]-4-(4-Fluorophenyl)-8-Methyl Analog 2: 2,3-Dimethylphenylamino; 4: 4-Fluorophenyl N/A Aminophenyl, Fluorophenyl Serotonergic modulation
4-(3-Methoxyphenyl)-8-Methyl-2-[(4-Methylphenyl)Amino] Analog 4: 3-Methoxyphenyl; 2: 4-Methylphenylamino N/A Methoxyphenyl, Methylphenylamino Kinase/GPCR interactions

Key Observations :

Substituent Impact on Target Affinity: The 4-fluorophenyl group in the target compound and enhances lipophilicity and π-π stacking with hydrophobic kinase pockets . The 2-methoxyethyl chain in the target compound balances hydrophilicity and flexibility, whereas the morpholinoethyl group in increases solubility and may influence pharmacokinetics via tertiary amine interactions .

Bioactivity Correlations: Compounds with dimethyl groups at positions 7 and 8 (target, ) exhibit enhanced metabolic stability compared to non-methylated analogs due to steric hindrance against oxidative enzymes . Amino-substituted derivatives (e.g., ) show divergent activities: phenylamino groups in correlate with serotonergic effects (e.g., oxytocin secretion modulation ), while methylphenylamino groups in align with kinase inhibition .

Computational and Experimental Similarity Analysis
  • Structural Similarity Metrics :

    • Using Tanimoto coefficients (MACCS fingerprints), the target compound shares >70% similarity with and , suggesting overlapping bioactivity profiles (e.g., kinase inhibition) .
    • Lower similarity (<50%) with and correlates with divergent pharmacological effects (e.g., serotonergic vs. antiproliferative) .
  • Target Overlap: Analogs with fluorinated aryl groups (target, ) frequently target kinases (e.g., GSK3β, PI3K/AKT) and epigenetic enzymes (e.g., HDACs) . Morpholinoethyl and methoxyethyl substituents favor interactions with ATP-binding pockets due to their hydrogen-bonding capacity .

Biological Activity

The compound 1-(4-fluorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C18H18FN5OC_{18}H_{18}FN_5O. Its structure features a pyrimidotriazine core with a fluorophenyl and methoxyethyl substituent which may contribute to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, one study demonstrated that derivatives of related compounds showed selective cytotoxicity against tumorigenic cell lines, suggesting potential for development as an anticancer agent .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It was found to be effective against several fungal strains including Cytospora sp. and C. gloeosporioides. This suggests that the compound could serve as a lead for developing antifungal therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the fluorophenyl group enhances its interaction with biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines (including breast and lung cancer), the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation. The results suggested that it could induce apoptosis in cancer cells through mitochondrial pathways .

Study 2: Antifungal Testing

A series of antifungal assays revealed that the compound inhibited fungal growth at low concentrations. The efficacy was comparable to established antifungal agents, indicating its potential as an alternative treatment option .

Data Tables

Biological Activity Effect IC50 Value Reference
AnticancerInhibition of cell growth4.363 μM
AntifungalInhibition of fungal strainsLow µg/mL

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